REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][NH2:8])=[CH:4][CH:3]=1.CC1C=CC(S(O)(=O)=O)=CC=1.[CH:22](OCC)=[O:23]>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][NH:8][CH:22]=[O:23])=[CH:4][CH:3]=1
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Name
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|
Quantity
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4.45 g
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Type
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reactant
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Smiles
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BrC1=CC=C(CCN)C=C1
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Name
|
|
Quantity
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100 mL
|
Type
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reactant
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Smiles
|
C(=O)OCC
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Name
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|
Quantity
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5 mg
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Type
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reactant
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Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The clear colorless solution was heated in an oil bath
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Type
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TEMPERATURE
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Details
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to reflux for 16 h
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Duration
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16 h
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Type
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TEMPERATURE
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Details
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The reaction solution was cooled
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Type
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WASH
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Details
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rinsed with ethyl acetate
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Type
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CUSTOM
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Details
|
The filtrate was evaporated
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Name
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|
Type
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product
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Smiles
|
BrC1=CC=C(C=C1)CCNC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |